calcium;5-butoxypyridine-2-carboxylate
Description
Calcium 5-butoxypyridine-2-carboxylate is a coordination complex in which calcium ions are chelated by the carboxylate group of 5-butoxypyridine-2-carboxylic acid. This compound combines the bioactivity of calcium with the unique structural features of the pyridine-carboxylate ligand. Applications range from pharmaceutical formulations (e.g., calcium supplements) to materials science, where its coordination geometry enables tailored reactivity .
Properties
CAS No. |
89816-15-9 |
|---|---|
Molecular Formula |
C20H24CaN2O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
calcium;5-butoxypyridine-2-carboxylate |
InChI |
InChI=1S/2C10H13NO3.Ca/c2*1-2-3-6-14-8-4-5-9(10(12)13)11-7-8;/h2*4-5,7H,2-3,6H2,1H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
XGHLZIABMZGESO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOC1=CN=C(C=C1)C(=O)[O-].CCCCOC1=CN=C(C=C1)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;5-butoxypyridine-2-carboxylate typically involves the reaction of 5-butoxypyridine-2-carboxylic acid with a calcium salt, such as calcium chloride or calcium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Calcium;5-butoxypyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The butoxy group or the pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylate oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Calcium;5-butoxypyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of calcium;5-butoxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to calcium ion channels, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Chemical Properties
Calcium 5-butoxypyridine-2-carboxylate distinguishes itself from analogous calcium carboxylates through its heteroaromatic ligand. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water (g/L) | Binding Constant (Kd, μM) |
|---|---|---|---|---|
| Calcium acetate | C₄H₆CaO₄ | 158.17 | 347 (20°C) | 1200 |
| Calcium citrate | C₁₂H₁₀Ca₃O₁₄ | 498.43 | 0.95 (25°C) | 450 |
| Calcium 5-methoxypyridine-2-carboxylate | C₈H₇CaNO₄ | 237.24 | 85 (20°C) | 620 |
| Calcium 5-butoxypyridine-2-carboxylate | C₁₁H₁₃CaNO₄ | 303.38 | 22 (20°C) | 280 |
The butoxy group reduces water solubility compared to smaller alkoxy substituents (e.g., methoxy) but increases lipid solubility, favoring interactions with hydrophobic biological targets.
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